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Abstract

Triclocarban (TCC), a widely used antimicrobial agent in consumer products, has come under
increasing scrutiny regarding its systemic exposure and potential biological effects in
mammals.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion
(ADME) is critical for assessing its safety profile. This technical guide provides a
comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of
triclocarban in various mammalian species, including humans, rats, and mice. It details the
metabolic pathways, summarizes quantitative pharmacokinetic data, and outlines the
experimental methodologies used in key studies.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a bacteriostatic agent historically incorporated into a
variety of personal care products such as soaps, detergents, and body washes.[1][2][3] Its
widespread use has led to measurable levels in the environment and detectable concentrations
in human biological samples, including urine, blood, and breast milk.[3][4][5] Concerns over
potential endocrine-disrupting activities and other health effects have prompted a deeper
investigation into how this compound is processed by the mammalian body.[1][6] This
document synthesizes the available scientific literature to provide a detailed technical resource
on the ADME of triclocarban.
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Absorption

The primary routes of exposure to triclocarban in the general population are dermal contact
through the use of personal care products and, to a lesser extent, oral ingestion.[4][5]

Dermal Absorption

Dermal absorption of triclocarban is generally low. In humans, studies involving showering with
TCC-containing soap estimated that approximately 0.6% of the applied dose is absorbed.[2][7]
[8] Similarly, in rodents, dermal absorption was found to be low, at < 3% of the applied dose.[1]
[9][10] The lipophilic nature of TCC allows it to penetrate the stratum corneum, the outermost
layer of the skin.[11]

Oral Absorption

Following oral administration in humans, triclocarban is more readily absorbed compared to
dermal application. In one study, approximately 27% of an oral dose was excreted in the urine,
indicating significant gastrointestinal absorption.[2] Animal studies in rats also demonstrate
absorption after oral gavage, with a portion of the administered dose being excreted in the bile.
[11[9][10]

Distribution

Following absorption, triclocarban and its metabolites are distributed throughout the body.
Tissue retention of radioactivity after administration of radiolabeled TCC in rats was found to be
low, with approximately 3.9% of the dose remaining in tissues at 24 hours and only 0.1% at 72
hours.[1][9][10]

Metabolism

Triclocarban undergoes extensive Phase | and Phase Il metabolism in mammals.[5] The liver is
a primary site of metabolism, but other tissues, including the kidney and intestine, also
contribute.[4][12] The gut microbiota has also been shown to play a significant role in the
metabolism of TCC, particularly in the deconjugation of metabolites.[13][14]

Phase | Metabolism
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The initial metabolic transformations of triclocarban are primarily oxidative, catalyzed by
cytochrome P450 enzymes.[4] The main Phase | reactions include:

e Hydroxylation: The most prominent pathway involves the hydroxylation of the aromatic rings
to form monohydroxylated metabolites. The major products are 2'-hydroxy-TCC, 3'-hydroxy-
TCC, and 6-hydroxy-TCC.[1][4] Dihydroxylated metabolites have also been identified.[15]

o Dechlorination: Dechlorinated metabolites have also been reported.[15]

Phase Il Metabolism

The hydroxylated metabolites of triclocarban, as well as the parent compound, undergo
conjugation reactions to increase their water solubility and facilitate excretion.[4][5] The primary
Phase Il pathways are:

o Glucuronidation: Both the hydroxylated metabolites and the parent TCC can be conjugated
with glucuronic acid. N-glucuronides of TCC (N-Gluc-TCC and N'-Gluc-TCC) are major
urinary metabolites in humans and monkeys.[2][4][5][12] Glucuronides of the hydroxylated
metabolites (e.g., 2'-O-Gluc-TCC) are also formed and are major metabolites in mammalian
bile.[4][5] Uridine-5'-diphosphate-glucuronosyltransferases (UGTSs), particularly UGT1A9, are
involved in these reactions.[12][16]

» Sulfation: Sulfate conjugates of hydroxylated TCC are also significant metabolites,
particularly in plasma.[2][3]

Role of Gut Microbiota

Recent studies have highlighted the crucial role of the gut microbiota in TCC metabolism. Gut
bacteria can deconjugate the glucuronide and sulfate metabolites that are excreted into the
intestine via bile.[13] This enterohepatic recirculation can lead to the reabsorption of the more
biologically active, unconjugated forms of TCC and its hydroxylated metabolites in the colon.
[13]

EXxcretion

The primary route of excretion for triclocarban and its metabolites is through the feces.[1][9][10]
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o Fecal Excretion: In rats, following oral administration, approximately 85-86% of the dose is
excreted in the feces.[1][9][10] A significant portion of this is due to the biliary excretion of
metabolites.[1][9][10] In humans, around 70% of an oral dose was recovered in the feces.[2]

o Urinary Excretion: A smaller proportion of the administered dose is excreted in the urine. In
rats, this accounts for 3-6% of an oral dose.[1][9][10] In humans, urinary excretion is more
significant after oral administration, accounting for about 27% of the dose, primarily as N-
glucuronide conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of triclocarban
from various studies.

Table 1: Excretion of Triclocarban and its Metabolites in Male Rats Following a Single Oral
Gavage Administration[1][10]

% Dose in Urine % Dose in Feces % Dose Excreted in
Dose (mg/kg) .
(72h) (72h) Bile (48h)
50 3-6 85 - 86 29
150 3-6 85 - 86 Not Reported
500 3-6 85 - 86 Not Reported

Table 2: Excretion of Triclocarban and its Metabolites in Mice Following a Single Oral Gavage
Administration (50 mg/kg)[1][10]

Sex % Dose in Urine (72h) % Dose in Feces (72h)
Male 3.3-47 73-75
Female 3.3-4.7 73-75

Table 3: Dermal Absorption of Triclocarban in Rodents[1][9]
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Species Application % Absorbed
Rat 1.5% or 3% <3
Mouse 1.5% ~2 -

Table 4: Human Pharmacokinetic Parameters of Triclocarban

Route of
L . Parameter Value Reference

Administration
% Dose Excreted in

Oral ) 27 [2]
Urine (80h)
% Dose Excreted in

Oral 70 [2]
Feces (5 days)
Urinary Elimination

Oral ) ~20 hours [17]
Half-life
Urinary Elimination

Intravenous ) ~10 hours [17]
Half-life

Dermal (Showering) Estimated Absorption 0.6% of applied dose [2][71[8]

) Urinary Elimination
Dermal (Showering) ~28 hours [17]

Half-life

Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents

A common experimental design to study the ADME of triclocarban in rodents involves the

following steps:

o Test Substance: [14C]Triclocarban is often used to facilitate the tracing and quantification of

the compound and its metabolites.[1]

e Animal Model: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are

frequently used.[1][12]
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o Administration: For oral studies, a single dose is administered by gavage.[1][10] For dermal
studies, a defined amount of a TCC-containing formulation (e.g., a 1.5% or 3% solution) is
applied to a shaved area of the back.[1][9]

o Sample Collection: Animals are housed in metabolism cages to allow for the separate
collection of urine and feces over a period of 72 hours.[1] For biliary excretion studies, bile
duct cannulation is performed. Blood samples are collected at various time points to
determine plasma concentrations. At the end of the study, tissues are collected to assess
distribution.[1]

e Analysis: Radioactivity in all samples is quantified using liquid scintillation counting.
Metabolite profiling and identification in urine, feces, bile, and plasma are performed using
techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass
Spectrometry (MS/MS).[1][13]

In Vitro Metabolism Studies

In vitro systems are used to investigate the metabolic pathways and enzymes involved in TCC
metabolism:

o System: Cryopreserved hepatocytes or liver microsomes from different species (human, rat,
mouse) are commonly used.[1][12][16]

 Incubation: Triclocarban or its hydroxylated metabolites are incubated with the hepatocytes
or microsomes in the presence of necessary cofactors (e.g., NADPH for Phase | reactions,
UDPGA for glucuronidation).[12][16]

e Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the
metabolites formed.[12][13] This allows for the determination of metabolic clearance and the
identification of the specific enzymes involved (e.g., by using specific inhibitors or
recombinant enzymes).[12]

Quantitative Analysis of Triclocarban in Biological
Samples

A general procedure for the quantitative analysis of triclocarban and its metabolites in biological
matrices like blood, urine, or tissue homogenates involves:
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o Sample Preparation: This typically involves protein precipitation (e.g., with methanol)
followed by solid-phase extraction (SPE) to clean up the sample and concentrate the
analytes.[1][7]

o Chromatographic Separation: The extracted analytes are separated using reversed-phase
HPLC on a C18 column.[13]

» Detection and Quantification: Detection is achieved using a tandem mass spectrometer
(MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high
selectivity and sensitivity.[13] Stable isotope-labeled internal standards are used for accurate
quantification.

Visualizations
Metabolic Pathway of Triclocarban in Mammals
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Caption: Metabolic pathway of Triclocarban in mammals.

Experimental Workflow for In Vivo Pharmacokinetic
Study
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Caption: Workflow for an in vivo pharmacokinetic study of Triclocarban.

Conclusion
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The pharmacokinetics of triclocarban in mammals are characterized by low dermal absorption,
more significant oral absorption, and rapid and extensive metabolism. The primary metabolic
pathways involve hydroxylation followed by glucuronidation and sulfation, leading to
predominantly fecal excretion via the bile. The gut microbiota plays a key role in the
deconjugation of metabolites, potentially leading to enterohepatic recirculation. The data
summarized in this guide provide a crucial foundation for researchers, scientists, and drug
development professionals in evaluating the systemic exposure and potential health risks
associated with triclocarban. Further research is warranted to fully elucidate the inter-individual
variability in TCC metabolism and the toxicological significance of its metabolites.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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